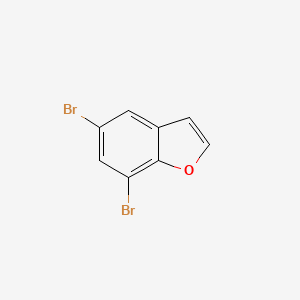

5,7-Dibromobenzofuran

Vue d'ensemble

Description

5,7-Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O and a molecular weight of 275.92 . It is used for research and development purposes .

Synthesis Analysis

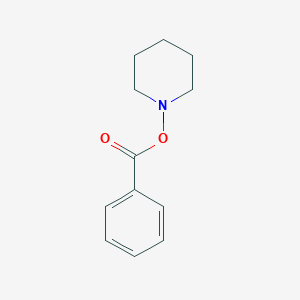

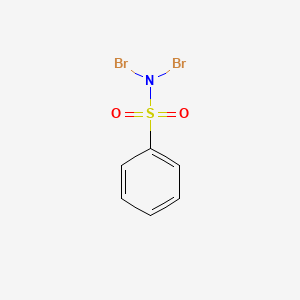

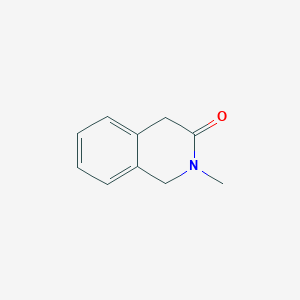

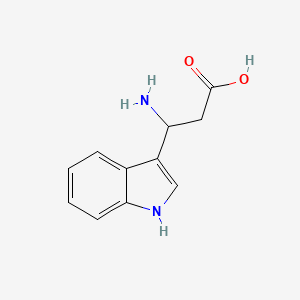

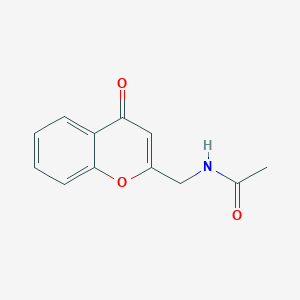

Benzofuran derivatives can be synthesized through various methods. For instance, the Rap-Stoermer condensation of salicylaldehydes with phenacyl bromides can be used to generate benzofuran heterocycles . Another method involves the use of secondary cyclic amines, like pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in SNAr reactions .Molecular Structure Analysis

The molecular structure of 5,7-Dibromobenzofuran consists of a benzofuran core with bromine atoms at the 5 and 7 positions .Applications De Recherche Scientifique

Comprehensive Analysis of 5,7-Dibromobenzofuran Applications

5,7-Dibromobenzofuran is a benzofuran derivative, a class of compounds known for their wide range of biological activities and pharmaceutical applications. Below is a detailed analysis of the unique applications of 5,7-Dibromobenzofuran in scientific research, each discussed in a separate section.

Antitumor Activity: Benzofuran derivatives have been recognized for their antitumor properties . Research suggests that these compounds can inhibit the growth of various cancer cells. The presence of bromine atoms in 5,7-Dibromobenzofuran could potentially enhance these antitumor effects due to their ability to interact with cellular components .

Antibacterial Applications: Studies have shown that benzofuran compounds exhibit antibacterial activity . 5,7-Dibromobenzofuran, with its structural specificity, might be used to target and inhibit the growth of certain bacteria, making it a candidate for developing new antibacterial agents .

Antioxidative Properties: The antioxidative potential of benzofuran derivatives makes them suitable for research into oxidative stress-related diseases . 5,7-Dibromobenzofuran could be applied in studies aiming to understand the mechanisms of oxidative damage and in the development of antioxidative therapies .

Antiviral Research: Benzofuran derivatives have been noted for their antiviral activities . 5,7-Dibromobenzofuran may serve as a lead compound in the design of new antiviral drugs, particularly against viruses that have developed resistance to current treatments .

Hepatitis C Virus (HCV) Inhibition: A novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus. As a related compound, 5,7-Dibromobenzofuran could be pivotal in synthesizing new molecules with enhanced efficacy against HCV .

Synthesis of Complex Benzofuran Systems: Recent advancements in synthetic methods allow for the construction of complex benzofuran rings. 5,7-Dibromobenzofuran could be utilized in research exploring free radical cyclization cascades and proton quantum tunneling techniques to synthesize intricate benzofuran structures with high yield and fewer side reactions .

Natural Product Synthesis: Benzofuran derivatives are found in natural products. 5,7-Dibromobenzofuran could be used in the synthesis of natural product analogs , which are important for drug discovery and understanding the role of natural substances in health .

Development of Anticancer Agents: Novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents. 5,7-Dibromobenzofuran’s structure could be key in creating new scaffolds that improve the efficacy and specificity of anticancer drugs .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which 5,7-dibromobenzofuran belongs, have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, leading to various biochemical changes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been found to influence a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been associated with a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The biological activity of benzofuran derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives, including 5,7-Dibromobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of antimicrobial agents .

Propriétés

IUPAC Name |

5,7-dibromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQLLPYOVTNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458835 | |

| Record name | 5,7-dibromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromobenzofuran | |

CAS RN |

23145-08-6 | |

| Record name | 5,7-Dibromobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dibromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)

![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)